molecular formula C6H8N2O3S2 B050441 N'-hydroxy-2-thiophen-2-ylsulfonylethanimidamide CAS No. 175201-96-4

N'-hydroxy-2-thiophen-2-ylsulfonylethanimidamide

Cat. No.: B050441
CAS No.: 175201-96-4
M. Wt: 220.3 g/mol
InChI Key: MSZDATJNTZYAQL-UHFFFAOYSA-N
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Description

N’-hydroxy-2-thiophen-2-ylsulfonylethanimidamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-thiophen-2-ylsulfonylethanimidamide typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine.

Industrial Production Methods

Industrial production of thiophene derivatives, including N’-hydroxy-2-thiophen-2-ylsulfonylethanimidamide, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-thiophen-2-ylsulfonylethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

N’-hydroxy-2-thiophen-2-ylsulfonylethanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-hydroxy-2-thiophen-2-ylsulfonylethanimidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its observed biological activities. For example, it may inhibit microbial growth by targeting essential enzymes in bacterial cells or exhibit anticancer activity by interfering with cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxy-2-thiophen-2-ylsulfonylethanimidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its N’-hydroxy and sulfonylethanimidamide groups contribute to its ability to undergo various chemical reactions and interact with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

175201-96-4

Molecular Formula

C6H8N2O3S2

Molecular Weight

220.3 g/mol

IUPAC Name

N'-hydroxy-2-thiophen-2-ylsulfonylethanimidamide

InChI

InChI=1S/C6H8N2O3S2/c7-5(8-9)4-13(10,11)6-2-1-3-12-6/h1-3,9H,4H2,(H2,7,8)

InChI Key

MSZDATJNTZYAQL-UHFFFAOYSA-N

Isomeric SMILES

C1=CSC(=C1)S(=O)(=O)C/C(=N/O)/N

SMILES

C1=CSC(=C1)S(=O)(=O)CC(=NO)N

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)CC(=NO)N

Origin of Product

United States

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